molecular formula C24H18N4O4S B2520010 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide CAS No. 921103-32-4

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide

Cat. No. B2520010
CAS RN: 921103-32-4
M. Wt: 458.49
InChI Key: SURUONTVEKAZJP-UHFFFAOYSA-N
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Description

The compound N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide is a heterocyclic compound that appears to be designed for biological activity, given the presence of multiple aromatic systems and functional groups that are often seen in drug molecules. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxamide linkages and the use of heterocyclic amines. For instance, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involves oxidizing an aldehyde precursor and coupling the resulting acid with various amines . This suggests that a similar approach could be used for the synthesis of the compound , with the appropriate oxadiazole and thiophene-containing amines.

Molecular Structure Analysis

The molecular structure of the compound likely features a quinoline core, substituted with a thiophene and an oxadiazole ring. The oxadiazole ring is a common motif in medicinal chemistry due to its electron-deficient nature and ability to engage in hydrogen bonding . The presence of dimethoxy substituents suggests potential for increased solubility and modulated electronic properties.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the presence of the oxadiazole and carboxamide functionalities. For example, the pyrolysis of related oxadiazole derivatives leads to a variety of products through a free radical mechanism . This indicates that the compound may also undergo decomposition or transformation under high-temperature conditions, potentially yielding a complex mixture of products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, we can infer that the presence of multiple aromatic systems would likely result in significant π-π interactions, influencing its crystallinity and solid-state properties. The electron-withdrawing groups such as the oxadiazole might affect the compound's electron distribution, impacting its reactivity and interaction with biological targets. The dimethoxy groups could enhance the solubility in organic solvents and possibly in aqueous environments, which is often a desirable trait in drug development .

Scientific Research Applications

Antimicrobial Agents

A study focused on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which were evaluated for their in vitro antibacterial and antifungal activities. These compounds, related to the one due to their complex heterocyclic structures involving thiazolidinone and quinazolinone, were found to possess significant antimicrobial properties (Desai, Dodiya, & Shihora, 2011).

Anticancer Activity

Another area of interest is the development of compounds for anticancer applications. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies indicate the potential utility of structurally related compounds in cancer research and therapy (Ravinaik et al., 2021).

Anticonvulsant and Antidepressant Activities

Research into the synthesis of novel pyrazole derivatives, including evaluations of their antidepressant and anticonvulsant activities, highlights the potential neurological applications of such compounds. These activities provide insights into how structurally similar compounds might be used in the development of new therapies for neurological disorders (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Drug Efflux Transporters

A study on the metabolism of a new P-glycoprotein inhibitor, HM-30181, in rats using liquid chromatography/electrospray mass spectrometry provides a foundation for understanding how similar compounds could interact with and inhibit drug efflux transporters, potentially improving the efficacy of drug therapies by overcoming drug resistance mechanisms (Paek et al., 2006).

properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4S/c1-30-15-10-14(11-16(12-15)31-2)23-27-28-24(32-23)26-22(29)18-13-20(21-8-5-9-33-21)25-19-7-4-3-6-17(18)19/h3-13H,1-2H3,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURUONTVEKAZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide

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